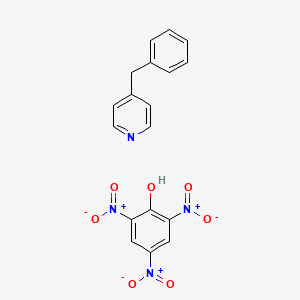
4-benzylpyridine;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylpyridine and 2,4,6-trinitrophenol are two distinct chemical compounds. 4-Benzylpyridine is a heterocyclic compound with the molecular formula C12H11N, commonly used as a pharmaceutical intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Benzylpyridine: can be synthesized by reacting benzyl chloride with pyridine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
2,4,6-Trinitrophenol: is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Industrial Production Methods
Industrial production of 4-Benzylpyridine involves the same basic synthetic route but on a larger scale, with additional purification steps to ensure high purity .
2,4,6-Trinitrophenol: is produced industrially by a similar nitration process, with stringent safety measures due to its explosive nature .
Analyse Chemischer Reaktionen
Types of Reactions
4-Benzylpyridine: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form benzylpyridinium salts.
Reduction: Can be reduced to form 4-benzylpiperidine.
Substitution: Undergoes electrophilic substitution reactions at the pyridine ring.
2,4,6-Trinitrophenol: undergoes:
Reduction: Can be reduced to form aminophenols.
Nitration: Can undergo further nitration under specific conditions.
Substitution: Reacts with bases to form picrate salts.
Common Reagents and Conditions
Oxidation of 4-Benzylpyridine: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction of 2,4,6-Trinitrophenol: Common reducing agents include iron and hydrochloric acid
Major Products
Oxidation of 4-Benzylpyridine: Benzylpyridinium salts.
Reduction of 2,4,6-Trinitrophenol: Aminophenols
Wissenschaftliche Forschungsanwendungen
4-Benzylpyridine: is used in:
Pharmaceuticals: As an intermediate in the synthesis of various drugs.
Organic Synthesis: As a building block for more complex molecules.
2,4,6-Trinitrophenol: is used in:
Explosives: Due to its high explosive power.
Dyes: As a precursor for various dyes.
Analytical Chemistry: As a reagent for detecting metals.
Wirkmechanismus
4-Benzylpyridine: acts primarily as a ligand in coordination chemistry, forming complexes with metal ions. It can also act as a base in organic reactions .
2,4,6-Trinitrophenol: exerts its effects through its nitro groups, which can undergo redox reactions. It acts as an uncoupler of oxidative phosphorylation in biological systems, disrupting ATP production .
Vergleich Mit ähnlichen Verbindungen
4-Benzylpyridine: is similar to other benzyl-substituted pyridines, such as 2-benzylpyridine and 3-benzylpyridine. Its unique position of the benzyl group at the 4-position gives it distinct reactivity and applications .
2,4,6-Trinitrophenol: is similar to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene. Its three nitro groups make it more explosive and reactive compared to its analogs .
Conclusion
4-Benzylpyridine and 2,4,6-trinitrophenol are two chemically distinct compounds with unique properties and applications. Their synthesis, reactivity, and uses in various fields highlight their importance in both industrial and research settings.
Eigenschaften
CAS-Nummer |
6294-59-3 |
|---|---|
Molekularformel |
C18H14N4O7 |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
4-benzylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H11N.C6H3N3O7/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9H,10H2;1-2,10H |
InChI-Schlüssel |
BMRBVFZVRJYTPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


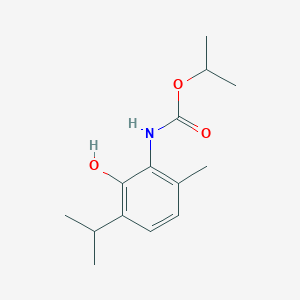
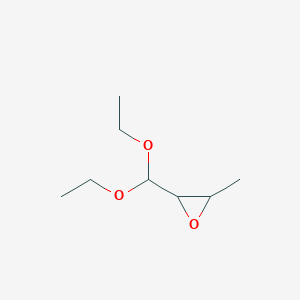
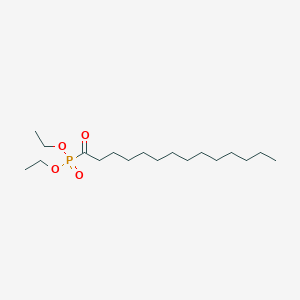
![1-[4-(4-Methylpiperidin-1-yl)-3-(pyrrolidine-1-carbonyl)phenyl]-3-(4-propan-2-ylphenyl)urea](/img/structure/B14728093.png)
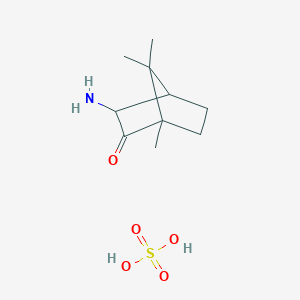
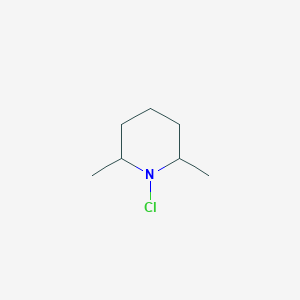
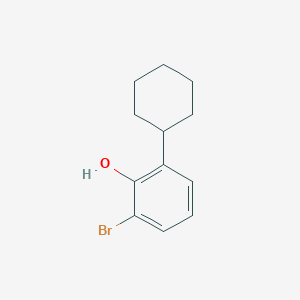
![Ethyl 2-[(2-acetamido-3-phenylpropanoyl)amino]-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B14728114.png)
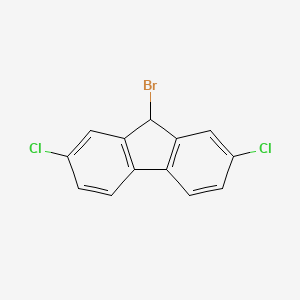

![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)
